4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate
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Overview
Description
4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes both aminocarbonyl and carbohydrazonoyl groups, makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. Common synthetic routes may include:
Formation of the Phenyl Core: This step involves the reaction of ethoxybenzene with appropriate reagents to introduce the aminocarbonyl and carbohydrazonoyl groups.
Esterification: The phenyl core is then esterified with 4-methoxybenzoic acid under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The aminocarbonyl and carbohydrazonoyl groups play a crucial role in its reactivity and biological activity. These groups can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate
- 2-(2-(Aminocarbonyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate
- 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups and its ethoxyphenyl core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
392696-53-6 |
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Molecular Formula |
C18H19N3O5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H19N3O5/c1-3-25-16-10-12(11-20-21-18(19)23)4-9-15(16)26-17(22)13-5-7-14(24-2)8-6-13/h4-11H,3H2,1-2H3,(H3,19,21,23)/b20-11+ |
InChI Key |
JUZVQNVGYWUWLW-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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